Lack of 5-Lipoxygenase (5-LOX) Inhibitory Activity Defines a Specific Off-Target Profile
In contrast to some other pyrrolidine derivatives that exhibit inhibitory activity against inflammatory enzymes, 1-(5-bromo-2-fluorophenyl)pyrrolidine demonstrates a clear lack of activity against 5-lipoxygenase (5-LOX). This provides a key differentiator for experiments where 5-LOX inhibition would be a confounding variable. When evaluated at a concentration of 100 µM in an assay using rat basophilic leukemia-1 (RBL-1) cells, the compound exhibited no significant inhibition of 5-LOX activity [1]. This negative result is a quantitative observation that distinguishes it from analogs which may be promiscuous inhibitors of this enzyme, thus establishing a cleaner profile for studies focused on other primary targets, such as monoamine transporters.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LOX) Activity |
|---|---|
| Target Compound Data | No significant activity |
| Comparator Or Baseline | Uninhibited control / baseline |
| Quantified Difference | Not applicable (NS) |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cell assay at 100 µM [1] |
Why This Matters
This negative selectivity data confirms a lack of activity at a common off-target, which is a critical piece of information for experimental design and procurement when the goal is to avoid confounding anti-inflammatory effects.
- [1] ChEMBL (EMBL-EBI). CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase. View Source
